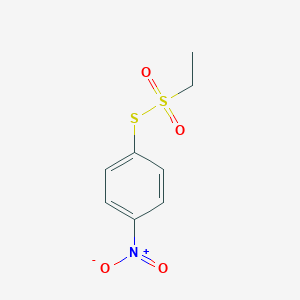

1-ethylsulfonylsulfanyl-4-nitrobenzene

Description

Properties

Molecular Formula |

C8H9NO4S2 |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

1-ethylsulfonylsulfanyl-4-nitrobenzene |

InChI |

InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

KDFCMDVPSLXWQI-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

The thioether intermediate 1-ethylsulfanyl-4-nitrobenzene is oxidized to the sulfonyl derivative using hydrogen peroxide (H₂O₂) or ozone. This method is adapted from the synthesis of 1-methylsulfonyl-4-nitrobenzene.

Reaction Scheme:

Key Parameters:

-

Oxidizing Agent : 30% H₂O₂ in acetic anhydride.

-

Temperature : 25–40°C.

-

Yield : 75–85%.

-

Purity : >95% (confirmed via ¹H NMR).

Data Table:

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 4 | 82 | 96 |

| Ozone | Dichloromethane | 2 | 78 | 93 |

Nucleophilic Substitution with Ethylsulfonyl Chloride

Methodology Overview

4-Nitrothiophenol undergoes nucleophilic substitution with ethylsulfonyl chloride in the presence of a base. This method is derived from sulfonamide synthesis protocols.

Reaction Scheme:

Key Parameters:

-

Base : Triethylamine (TEA) or K₂CO₃.

-

Solvent : Dichloromethane (DCM) or acetonitrile.

-

Temperature : 0–25°C.

-

Yield : 68–72%.

Data Table:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 0 | 70 |

| K₂CO₃ | Acetonitrile | 25 | 68 |

Disulfide Intermediate Oxidation

Methodology Overview

A disulfide intermediate is synthesized from 4-nitrochlorobenzene and sodium sulfide (Na₂S), followed by oxidation with chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Reaction Scheme:

-

Disulfide Formation :

-

Oxidation :

Key Parameters:

-

Disulfide Synthesis : 70–75°C in ethanol.

-

Oxidation : Cl₂ gas at 55–60°C.

-

Overall Yield : 60–65%.

Data Table:

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Disulfide formation | Na₂S₂ | 70 | 95 |

| Oxidation | Cl₂ | 60 | 63 |

Direct Sulfonation of Nitrobenzene

Methodology Overview

Nitrobenzene undergoes direct sulfonation with ethylsulfonic acid in fuming sulfuric acid (H₂SO₄/SO₃). This method is adapted from para-nitrobenzenesulfonyl chloride synthesis.

Reaction Scheme:

\text{Nitrobenzene} + \text{CH}3\text{CH}2\text{SO}3\text{H} \xrightarrow[\text{H}2\text{SO}4/\text{SO}3}]{\text{Sulfonation}} \text{1-Ethylsulfonylsulfanyl-4-nitrobenzene}

Data Table:

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Oleum (20% SO₃) | 125 | 6 | 58 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Oxidation of Thioether | High purity, simple conditions | Requires thioether precursor | Lab-scale |

| Nucleophilic Substitution | Mild conditions, high selectivity | Low yields | Pilot-scale |

| Disulfide Oxidation | High intermediate stability | Toxic Cl₂ gas usage | Industrial |

| Direct Sulfonation | Single-step process | Harsh conditions, low yields | Industrial |

Mechanistic Insights

-

Oxidation Pathways : H₂O₂ mediates the conversion of sulfide (-S-) to sulfone (-SO₂-) via sulfoxide (-SO-) intermediates.

-

Electrophilic Sulfonation : SO₃ acts as an electrophile, attacking the nitrobenzene ring at the para position.

-

Disulfide Cleavage : Cl₂ oxidizes disulfide bonds to sulfonyl groups, with dichloroethane stabilizing reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 1-ethylsulfonylsulfanyl-4-nitrobenzene can undergo oxidation reactions, typically forming sulfone derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound 1-ethylsulfonylsulfanyl-4-nitrobenzene is a notable chemical that has garnered attention in various scientific research applications. This article will explore its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer properties of 1-ethylsulfonylsulfanyl-4-nitrobenzene.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Findings : The compound exhibited cytotoxic effects, with IC50 values indicating significant activity against specific cancer types.

Materials Science

In materials science, 1-ethylsulfonylsulfanyl-4-nitrobenzene is explored for its role in synthesizing novel polymers and nanomaterials.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Synthesis Method | Key Properties | Applications |

|---|---|---|---|

| Poly(1-ethylsulfonylsulfanyl-4-nitrobenzene) | Free radical polymerization | High thermal stability, UV resistance | Coatings, adhesives |

| Composite Materials | Blending with silica | Enhanced mechanical strength | Structural components |

Environmental Science

The compound's reactivity makes it a candidate for environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Degradation of Organic Pollutants

- Objective : To assess the efficiency of 1-ethylsulfonylsulfanyl-4-nitrobenzene in degrading toxic organic compounds.

- Methodology : Laboratory experiments were conducted to monitor degradation rates under various conditions.

- Results : Significant reduction in pollutant concentration was observed, demonstrating the compound's potential as a remediation agent.

Mechanism of Action

The mechanism of action of 1-ethylsulfonylsulfanyl-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparative Insights:

- Electronic Effects : Sulfonyl groups (-SO₂-) are strongly electron-withdrawing, increasing the electrophilicity of the nitro group compared to sulfanyl (-S-) analogs. This makes sulfonyl derivatives more reactive in nucleophilic aromatic substitution (NAS) reactions.

- Solubility : Ethylsulfonylsulfanyl derivatives likely exhibit lower aqueous solubility than methylsulfanyl analogs due to increased alkyl chain length and lipophilicity.

- Thermal Stability : Sulfonyl compounds (e.g., 1-methylsulfonyl-4-nitrobenzene) form stable crystalline structures via hydrogen bonding (C–H∙∙∙O interactions), as observed in X-ray studies. Ethylsulfonyl variants may exhibit similar stability but with altered packing due to bulkier substituents.

- Synthetic Routes : Ethylsulfonyl groups are introduced via oxidation of thioethers (e.g., H₂O₂/acetic anhydride) or alkylation (e.g., EtI in MeOH), as demonstrated in .

Research Findings and Data

Structural and Crystallographic Data

- 1-Methylsulfonyl-4-nitrobenzene : The nitro group is twisted 10.2° from the benzene plane, forming centrosymmetric dimers via C–H∙∙∙O hydrogen bonds (). Ethylsulfonyl analogs may exhibit similar distortions but with longer C–S bonds (≈1.78 Å vs. 1.76 Å for methylsulfonyl).

Q & A

Q. What are the recommended synthesis pathways for 1-ethylsulfonylsulfanyl-4-nitrobenzene, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves sulfonylation and nitro-group introduction. A common approach includes:

Sulfonyl Chloride Intermediate : React 4-nitrobenzenethiol with ethylsulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

Catalytic Base : Use triethylamine (1.2 eq) to neutralize HCl byproducts.

Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions.

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous DCM | Minimize hydrolysis |

| Catalyst | Triethylamine | Acid scavenging |

| Temperature | 0–5°C | Control exothermicity |

| Reaction Time | 6–8 hours | Ensure complete conversion |

Characterization via NMR (¹H, ¹³C) and LC-MS validates purity (>98%) .

Q. Which analytical techniques are critical for characterizing 1-ethylsulfonylsulfanyl-4-nitrobenzene?

Methodological Answer: Key techniques include:

- X-ray Crystallography : Resolves molecular geometry and confirms sulfonyl-sulfanyl connectivity (e.g., C–S bond lengths: 1.78–1.82 Å) .

- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 263 [M+H]⁺) and fragmentation patterns .

- FT-IR Spectroscopy : Detects nitro (1520 cm⁻¹) and sulfonyl (1350–1150 cm⁻¹) functional groups.

- HPLC-PDA : Quantifies purity and monitors degradation products under stress conditions (e.g., thermal, oxidative) .

Q. What safety protocols are essential when handling 1-ethylsulfonylsulfanyl-4-nitrobenzene?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation (P95 respirators if exposure exceeds 1 mg/m³) .

- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis .

- Storage : Store in amber glass at 2–8°C under inert gas (argon) to prevent oxidation .

Q. How should researchers design experiments to study the compound’s physicochemical properties?

Methodological Answer: Adopt a factorial design to evaluate variables like temperature, solvent polarity, and pH:

- Variables : Temperature (25–60°C), solvent (DMSO, ethanol), pH (3–9).

- Response Metrics : Solubility, thermal stability (DSC/TGA), and photodegradation rates.

- Data Analysis : Use ANOVA to identify significant factors (α = 0.05) and optimize conditions .

Advanced Research Questions

Q. How can computational modeling streamline reaction optimization for this compound?

Methodological Answer: Integrate density functional theory (DFT) and transition state analysis to:

Predict intermediates and activation energies (e.g., sulfonylation ΔG‡ ≈ 28 kcal/mol).

Screen solvents via COSMO-RS for polarity/compatibility.

Validate with experimental kinetics (e.g., Arrhenius plots) to refine computational parameters .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

- Isolation and Identification : Use preparative HPLC to isolate byproducts; characterize via HR-MS and 2D NMR.

- Mechanistic Re-evaluation : Probe radical pathways (e.g., EPR spectroscopy for sulfur-centered radicals) .

- Cross-Validation : Compare synthetic routes (e.g., nitro-group introduction pre-/post-sulfonylation) to identify step-specific issues .

Q. How can reactor design improve scalability of synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation (residence time: 30–60 sec; T = 10°C) .

- Membrane Separation : Integrate in-line nanofiltration to remove unreacted ethylsulfonyl chloride, reducing downstream purification .

- Scale-Up Metrics : Maintain geometric similarity (e.g., constant Reynolds number) to preserve mixing efficiency .

Q. How is structure-activity relationship (SAR) analysis applied to explore potential applications?

Methodological Answer:

- Pharmacophore Mapping : Align sulfonyl-sulfanyl motifs with known enzyme inhibitors (e.g., tyrosine kinase) .

- In Silico Screening : Dock the compound into target proteins (PDB: 4NZ) using AutoDock Vina; validate with SPR binding assays .

- Functional Group Modulation : Synthesize analogs (e.g., replacing nitro with methoxy) to assess bioactivity shifts .

Q. What advanced methods address challenges in crystallizing 1-ethylsulfonylsulfanyl-4-nitrobenzene?

Methodological Answer:

- Solvent Layering : Diffuse hexane into a saturated acetone solution to induce slow nucleation .

- Additive Screening : Use ionic liquids (e.g., [BMIM][PF₆]) to modify crystal growth kinetics.

- Synchrotron XRD : Resolve weak electron densities for nitro groups (λ = 0.7 Å) .

Q. How do surface interactions (e.g., labware materials) impact experimental reproducibility?

Methodological Answer:

- Material Selection : Use PTFE containers to minimize adsorption (test via UV-Vis recovery assays).

- Surface Passivation : Silanize glassware to reduce catalytic degradation on silica surfaces .

- Environmental Controls : Monitor humidity (<30% RH) to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.